molecular formula C13H17NO3 B13001355 tert-Butyl 2-formylbenzylcarbamate

tert-Butyl 2-formylbenzylcarbamate

Cat. No.: B13001355
M. Wt: 235.28 g/mol
InChI Key: FIRRZSOXRVOMRL-UHFFFAOYSA-N
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Description

Tert-Butyl 2-formylbenzylcarbamate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-formylphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,9H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRRZSOXRVOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Context and Significance of N Boc Protected Benzylamines in Chemical Synthesis

The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions while other parts of a molecule are being modified. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under many reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comnih.gov This makes it orthogonal to other common protecting groups like Fmoc and Cbz, which are removed by base and hydrogenolysis, respectively. total-synthesis.com

N-Boc protected benzylamines are particularly valuable intermediates. The benzylamine (B48309) core is a common structural motif in many biologically active compounds and pharmaceuticals. The Boc group effectively masks the reactivity of the amine, allowing for selective reactions at other positions on the aromatic ring or on other functional groups present in the molecule. numberanalytics.comrsc.org For instance, the formyl group in tert-butyl 2-formylbenzylcarbamate can undergo various reactions, such as oxidation, reduction, or condensation, without affecting the protected amine. Once the desired transformations are complete, the Boc group can be readily removed to reveal the free amine for further functionalization. wikipedia.org The synthesis of N-Boc protected secondary amines can be achieved through a one-pot tandem direct reductive amination (DRA) followed by N-Boc protection. nih.gov

The versatility of the Boc group extends to its application in the synthesis of complex natural products and in solid-phase peptide synthesis (SPPS). total-synthesis.comnumberanalytics.com However, it is not without its challenges, as the carbamate (B1207046) carbon can sometimes exhibit nucleophilic character, and the acidic deprotection conditions may not be suitable for all substrates. total-synthesis.com

Structural Features and Positional Isomerism of Tert Butyl Formylbenzylcarbamates

The chemical formula for tert-butyl 2-formylbenzylcarbamate is C₁₃H₁₇NO₃. Its structure consists of a benzene (B151609) ring substituted with a formyl group (CHO) and a (tert-butoxycarbonyl)aminomethyl group (NHBoc-CH₂-). The "2-" in the name indicates that the formyl and the aminomethyl groups are in ortho positions relative to each other on the benzene ring.

Positional isomers of tert-butyl formylbenzylcarbamate exist, where the formyl and the aminomethyl groups are at different positions on the benzene ring. These include:

tert-Butyl 3-formylbenzylcarbamate : Here, the two substituents are in a meta relationship (at positions 1 and 3). nih.gov

tert-Butyl 4-formylbenzylcarbamate : In this isomer, the substituents are in a para relationship (at positions 1 and 4).

The position of the functional groups significantly influences the chemical and physical properties of the isomers. libretexts.orgyoutube.com For example, the proximity of the formyl and the protected amine groups in the ortho isomer can lead to intramolecular interactions that are not possible in the meta and para isomers. These interactions can affect the molecule's reactivity, conformation, and spectroscopic properties. The different electronic effects (inductive and resonance) of the formyl group at the ortho, meta, and para positions also lead to variations in the reactivity of the benzene ring and the acidity of the N-H proton of the carbamate (B1207046).

Table 1: Properties of tert-Butyl Formylbenzylcarbamate Isomers

PropertyThis compoundtert-Butyl 3-formylbenzylcarbamatetert-Butyl 4-formylbenzylcarbamate
Molecular Formula C₁₃H₁₇NO₃C₁₃H₁₇NO₃ nih.govC₁₃H₁₇NO₃
Molecular Weight 251.29 g/mol 235.28 g/mol nih.gov251.29 g/mol
IUPAC Name tert-butyl N-[(2-formylphenyl)methyl]carbamatetert-butyl N-[(3-formylphenyl)methyl]carbamate nih.govtert-butyl N-[(4-formylphenyl)methyl]carbamate
Structure Ortho-substitutedMeta-substituted nih.govPara-substituted

Applications of Tert Butyl 2 Formylbenzylcarbamate in Complex Chemical Synthesis

Precursor for Diversely Substituted Benzylamines and Derivatives

The primary utility of tert-butyl 2-formylbenzylcarbamate lies in its role as a precursor for a wide array of substituted benzylamines. The formyl group is readily susceptible to nucleophilic attack, most notably in reductive amination reactions. This classic transformation allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This reaction is highly efficient and tolerates a broad range of functional groups, enabling the synthesis of a diverse library of N-substituted 2-(aminomethyl)benzylamine derivatives.

Following the introduction of a substituent via the formyl group, the Boc protecting group on the benzylic amine can be easily removed under mild acidic conditions. This two-step sequence provides a versatile and high-yielding route to monosubstituted 2-(aminomethyl)benzylamines, which are important structural motifs in medicinal chemistry and materials science. The process is outlined below:

Reaction StepDescriptionReactantsProduct Type
1. Reductive AminationThe formyl group reacts with a selected amine to form a new C-N bond.This compound, a primary or secondary amine, reducing agent.Boc-protected N,N'-disubstituted 2-(aminomethyl)benzylamine.
2. DeprotectionThe Boc group is removed to reveal the free primary amine.Product from Step 1, a strong acid (e.g., trifluoroacetic acid).Diversely substituted 2-(aminomethyl)benzylamine derivative.

Intermediate in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The ortho-disposition of the formyl and Boc-aminomethyl groups on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov These ring systems are ubiquitous in pharmaceuticals and other biologically active molecules. nih.gov

Through intramolecular reactions, the two functional groups can be induced to react with each other, or with a third component in a multicomponent reaction, to form fused ring systems. For example, intramolecular reductive amination after the introduction of an appropriate N-substituent can lead to the formation of tetrahydroisoquinoline scaffolds. Alternatively, condensation of the formyl group with a nucleophile, followed by cyclization onto the nitrogen of the deprotected carbamate (B1207046), can yield other important heterocyclic cores such as isoindolinones. The versatility of this starting material allows for the construction of a variety of ring sizes and substitution patterns, depending on the chosen reaction conditions and partners.

Utility in the Construction of Advanced Organic Scaffolds and Natural Product Analogs

The unique combination of a protected amine and a reactive aldehyde on a rigid aromatic core makes this compound a useful building block for constructing more complex molecular scaffolds. In the synthesis of natural product analogs, chemists often seek out such versatile starting materials to streamline synthetic routes. For instance, a similar building block, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, has been utilized as a key intermediate in the synthesis of S-jaspine B, an analog of the cytotoxic natural product jaspine B. researchgate.net This highlights the strategic advantage of employing a Boc-protected, formyl-containing heterocycle to build complex stereochemistry.

Furthermore, related carbamate structures have been explored for their potential as scaffolds for chiral ligands and as modified backbones for peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. nih.gov The ability to introduce diversity through the formyl group while retaining a protected nitrogen for further elaboration is a key feature that enables the construction of these advanced molecules.

Potential as a PROTAC Linker Component or Related Conjugation Agent

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific proteins within a cell. nih.gov A PROTAC molecule consists of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The nature of this linker is crucial for the PROTAC's efficacy.

While direct use of this compound as a PROTAC linker has not been extensively documented, its structure contains the essential features of a linker precursor. The formyl group can be chemically modified—for example, through oxidation to a carboxylic acid or conversion to an alcohol—to provide a point of attachment for one of the ligands or the linker chain itself. Subsequently, the Boc-protected amine can be deprotected to allow for conjugation to the second ligand, completing the assembly of the PROTAC molecule. The rigid benzyl (B1604629) group could also provide conformational constraint to the linker, a property known to influence the formation of a stable ternary complex between the target protein and the E3 ligase.

Role in Peptide Synthesis Methodologies (indirectly via related Boc-protected intermediates)

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in the strategy known as Boc solid-phase peptide synthesis (SPPS). In this methodology, the N-terminus of a growing peptide chain is protected with a Boc group, which is stable to the conditions of peptide bond formation but can be cleanly removed with a mild acid to allow for the addition of the next amino acid.

While this compound is not an amino acid itself, it contains the key Boc-carbamate functional group. Its application in other areas of complex synthesis is an extension of the chemical principles that make the Boc group so useful in peptide chemistry. The stability of the Boc group to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions, allows for the selective unmasking of a nitrogen nucleophile at a desired point in a synthetic sequence. This strategy is fundamental to the construction of not only peptides but also a wide variety of other complex nitrogen-containing molecules.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR and ¹³C NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group type.

For tert-Butyl 2-formylbenzylcarbamate , the anticipated signals in the ¹H and ¹³C NMR spectra are based on its distinct structural components: the ortho-substituted benzene (B151609) ring, the aldehyde group, the benzylic methylene (B1212753) group, the carbamate (B1207046) linkage, and the tert-butyl group.

Expected ¹H NMR Spectral Data: The proton signals would be expected in the following regions, with multiplicities determined by the neighboring protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aldehyde (-CHO)9.9 - 10.1Singlet (s)
Aromatic (Ar-H)7.2 - 7.9Multiplets (m) or Doublets/Triplets
Carbamate (N-H)~5.0Broad Singlet (br s) or Triplet (t)
Benzyl (B1604629) (Ar-CH₂)~4.4Doublet (d)
tert-Butyl (-C(CH₃)₃)~1.5Singlet (s)

Expected ¹³C NMR Spectral Data: The carbon signals provide a complementary view of the molecular skeleton.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 193
Carbamate (N-C=O)155 - 157
Aromatic (Ar-C)125 - 140
tert-Butyl (O-C(CH₃)₃)~80
Benzyl (Ar-CH₂)~45
tert-Butyl (-C(CH₃)₃)~28

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and confirm the bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For This compound , COSY would show correlations between the N-H proton of the carbamate and the protons of the adjacent benzylic CH₂ group. It would also reveal the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. oregonstate.edu This is crucial for assigning the signals of the benzylic methylene group and each protonated aromatic carbon. For example, the proton signal around 4.4 ppm would correlate with the carbon signal near 45 ppm.

The aldehyde proton (~10.0 ppm) to the aromatic carbon it is attached to and the adjacent aromatic ring carbons.

The benzylic CH₂ protons (~4.4 ppm) to the aromatic carbons and the carbamate carbonyl carbon (~156 ppm).

The tert-butyl protons (~1.5 ppm) to the quaternary carbon of the tert-butyl group and the carbamate carbonyl carbon.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer further structural clues.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. For This compound (C₁₃H₁₇NO₃), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Ion Formula Calculated Mass (m/z)
[M+H]⁺C₁₃H₁₈NO₃⁺236.1281
[M+Na]⁺C₁₃H₁₇NNaO₃⁺258.1101

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can break apart into smaller, characteristic fragments. Analyzing these fragments helps to confirm the structure. Key fragmentation pathways for carbamates often involve the loss of the protecting group.

For This compound , characteristic fragmentation would likely include:

Loss of the tert-butyl group: A prominent fragmentation would be the cleavage of the tert-butyl cation, [C(CH₃)₃]⁺, or the loss of isobutylene (B52900), C₄H₈ (56 Da), from the molecular ion.

Loss of the entire Boc group: Cleavage of the N-Boc group (100 Da) is another common pathway.

Benzylic cleavage: Fragmentation at the benzylic position can lead to the formation of a stable benzyl-type cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. sigmaaldrich.com

The IR spectrum of This compound would be expected to show characteristic absorption bands for its key functional groups.

Functional Group Bond Expected Absorption (cm⁻¹) Appearance
CarbamateN-H Stretch~3350Medium, sharp
Aromatic C-HC-H Stretch3000 - 3100Medium to weak
Aliphatic C-HC-H Stretch2850 - 3000Medium to strong
AldehydeC=O Stretch~1690Strong, sharp
CarbamateC=O Stretch~1710Strong, sharp
Aromatic C=CC=C Stretch1450 - 1600Medium to weak
CarbamateC-N Stretch1220 - 1250Medium
CarbamateC-O Stretch1000 - 1050Medium

The presence of two distinct carbonyl stretching frequencies (aldehyde and carbamate) would be a key diagnostic feature in the IR spectrum.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and purification of individual components from a mixture. For an organic molecule like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful methods for assessing purity and isolating the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it well-suited for this compound. It is widely used for purity determination and for the preparative isolation of the target compound from reaction mixtures.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. The choice of these phases is critical for achieving effective separation. For a compound with the polarity and functional groups of this compound (an aldehyde, a carbamate, and an aromatic ring), reversed-phase HPLC is typically the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that a typical analytical setup would involve a C18-functionalized silica (B1680970) column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency if coupled to a mass spectrometer. lcms.cz Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. lcms.cz Detection is commonly performed using a UV detector, leveraging the chromophoric phenyl ring and aldehyde group of the molecule.

For preparative applications, the conditions are scaled up with larger columns and higher flow rates to isolate milligram to gram quantities of the pure substance.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Carbamates

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient e.g., Start at 30% B, increase to 95% B over 20 min
Flow Rate 1.0 mL/min (Analytical)
Detection UV at 254 nm
Injection Volume 5-20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might present challenges, GC-MS analysis is feasible, particularly with appropriate inlet and column selection.

In GC-MS, the sample is vaporized in a heated inlet and separated as it travels through a capillary column, typically coated with a non-polar or mid-polar stationary phase like a polysiloxane derivative. nist.govhzdr.de The carrier gas is inert, usually helium or hydrogen. nist.govnih.gov The temperature of the column oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. lcms.cznist.gov

Upon exiting the column, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint." The fragmentation pattern provides valuable structural information, and the molecular ion, if observed, confirms the compound's molecular weight. For this compound, characteristic fragments would be expected from the loss of the tert-butyl group or other cleavages around the carbamate and benzyl functionalities.

Table 2: Representative GC-MS Parameters for Organic Compound Analysis

ParameterTypical Value/Condition
Column e.g., DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) lcms.cznih.gov
Carrier Gas Helium, constant flow (e.g., 1.0-1.2 mL/min) lcms.cznih.gov
Inlet Temperature 250-280 °C lcms.cznist.gov
Oven Program e.g., 60 °C hold for 2 min, ramp at 10 °C/min to 300 °C nist.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Range 50-500 m/z
Transfer Line Temp 280 °C
Ion Source Temp 230 °C nist.gov

Crystallographic Analysis (if single crystals are obtained)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of sufficient quality for this compound be obtained, this technique would provide unequivocal proof of its structure.

The process involves irradiating a single crystal with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. By analyzing this diffraction pattern, researchers can construct a detailed three-dimensional model of the molecule.

The data obtained from a single-crystal X-ray diffraction experiment includes:

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z positions of every atom in the molecule.

Bond Lengths, Bond Angles, and Torsion Angles: These geometric parameters provide a complete description of the molecular conformation.

While specific crystallographic data for this compound is not available in the surveyed literature, studies on structurally related molecules, such as copper complexes with formylphenolate ligands or other organic compounds with tert-butyl groups, demonstrate the power of this technique. nih.govresearchgate.netnih.gov For instance, analysis of such structures reveals detailed information about intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govnih.gov Obtaining single crystals of this compound would allow for a similar in-depth analysis, confirming its covalent structure and revealing its preferred conformation and packing arrangement in the solid state. The growth of suitable crystals can be attempted by slow evaporation from various solvents or solvent mixtures.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and properties of molecules. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for a wide range of chemical systems.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For tert-butyl 2-formylbenzylcarbamate, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Hypothetical Low-Energy Conformer of this compound (Calculated at the B3LYP/6-31G(d) level of theory)

ParameterBond/AngleValue
Bond LengthC=O (carbamate)1.22 Å
C-N (carbamate)1.35 Å
C-O (tert-butyl)1.48 Å
C=O (aldehyde)1.21 Å
C-C (aromatic)1.39 - 1.41 Å
Bond AngleO=C-N (carbamate)125.0°
C-N-C (benzyl)121.0°
Dihedral AngleH-N-C-C (benzyl)~180° (trans)

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from geometry optimization calculations.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations can provide a detailed picture of the electron distribution within this compound.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the carbamate (B1207046) group, while the LUMO is likely centered on the electron-withdrawing formyl group.

Electrostatic Potential (ESP) Maps: An ESP map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. researchgate.netresearchgate.netscispace.comyoutube.com It helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.netyoutube.com In this compound, the oxygen atoms of the carbamate and formyl groups would exhibit negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atom of the N-H bond in the carbamate and the aldehydic proton would show positive potential, indicating their susceptibility to nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
Energy of HOMO-6.5 eV
Energy of LUMO-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Note: This data is for illustrative purposes and represents typical values that would be obtained from such calculations.

Quantum chemical calculations can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (δ) can be estimated. These theoretical predictions can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of complex spectra. For example, the calculated ¹H and ¹³C NMR chemical shifts for this compound would be compared to experimentally obtained spectra to validate the computational model. While a specific predictive study for this compound is not available, experimental NMR data for a similar compound, 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid, shows characteristic peaks for the tert-butyl group. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamics, conformational changes, and intermolecular interactions of this compound in various environments, such as in a solvent or interacting with a biological target.

These simulations are particularly useful for understanding how the molecule behaves in solution. The interactions between the solute (this compound) and the solvent molecules can significantly influence its conformation and reactivity. MD simulations can model these solvation effects explicitly by including a large number of solvent molecules in the simulation box. This allows for the study of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. These studies involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using mathematical models to find a relationship between these descriptors and the observed activity or reactivity.

For a compound like this compound, QSAR studies could be employed if it were part of a library of related compounds being tested for a specific biological activity. The goal would be to develop a predictive model that could estimate the activity of new, unsynthesized analogs. This would help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

De Novo Design and Virtual Screening Based on Computational Predictions

The insights gained from computational studies can be leveraged for the design of new molecules with improved properties.

De Novo Design: This computational approach involves building new molecular structures from scratch, often by piecing together molecular fragments or by using algorithmic methods to generate novel chemical entities that are predicted to have high affinity for a specific biological target. nih.govnih.gov If this compound were identified as a hit in a drug discovery program, de novo design algorithms could be used to generate new molecules that retain the key interacting features while exploring new chemical space.

Virtual Screening: This is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov Virtual screening can be either structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of known active molecules is used to guide the search. If the biological target of this compound were known, virtual screening could be used to identify other commercially available or synthetically accessible compounds with a higher predicted binding affinity.

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